molecular formula C14H15NO2 B2865039 5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1049121-99-4

5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2865039
CAS No.: 1049121-99-4
M. Wt: 229.279
InChI Key: VLZOSIVJDMUSNA-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole-based carboxylic acid derivative characterized by:

  • A 1-methyl group on the pyrrole nitrogen (position 1).
  • A 4-ethylphenyl substituent at position 5 of the pyrrole ring.
  • A carboxylic acid group at position 2.

Pyrrole-2-carboxylic acid derivatives are frequently explored as intermediates in pharmaceutical and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

5-(4-ethylphenyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-10-4-6-11(7-5-10)12-8-9-13(14(16)17)15(12)2/h4-9H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZOSIVJDMUSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(N2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-ethylbenzaldehyde with methylamine to form an intermediate Schiff base, which then undergoes cyclization and subsequent carboxylation to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Pyrrole-2-carboxaldehyde or pyrrole-2-methanol.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares key analogs, highlighting substituent effects on molecular properties:

Compound Name Substituent (Position 5) Pyrrole Substituents Molecular Formula Molecular Weight (g/mol) Key References
5-(4-Ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid 4-Ethylphenyl 1-Methyl C₁₄H₁₅NO₂ 229.28 (calculated) Derived from analogs
5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid 4-Chlorophenyl 1-Methyl C₁₂H₁₀ClNO₂ 251.67
5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid 4-Methoxyphenyl 3-Methyl C₁₃H₁₃NO₃ 231.25
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid 4-Trifluoromethylphenyl 1-Methyl C₁₃H₁₀F₃NO₂ 269.22
5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid 4-Methylphenyl 1-Vinyl C₁₄H₁₃NO₂ 227.26
Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-ethylphenyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or methoxy) but is less lipophilic than the trifluoromethyl group in .
  • Chlorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic density, influencing reactivity in coupling reactions .

Synthetic Approaches :

  • Coupling Reactions : Ethyl 5-substituted pyrrole-2-carboxylates are common intermediates. For example, EDCI/DMAP-mediated coupling is used to attach aryl groups to the pyrrole core .
  • Heterocyclic Modifications : Substituents like vinyl (e.g., 1-vinyl in ) or morpholine (e.g., tert-butoxycarbonyl-morpholin-3-yl in ) require specialized reagents (e.g., phenyl isocyanate, Strecker synthesis) .

Biological and Pharmacological Relevance :

  • While the target compound’s biological data are unavailable, analogs like IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) exhibit CNS activity, suggesting that the 4-ethylphenyl group may enhance blood-brain barrier penetration .
  • Trifluoromethyl-substituted pyrroles (e.g., ) are often explored for antimicrobial or anti-inflammatory properties due to their metabolic stability .

Physicochemical Properties

  • Solubility : Methoxy and carboxylic acid groups enhance aqueous solubility (e.g., 5-(4-methoxyphenyl) derivative in ), whereas lipophilic groups like ethyl or trifluoromethyl reduce it.
  • Stability : 1-Methyl substitution on the pyrrole nitrogen (common in all analogs) improves stability against oxidative degradation compared to unsubstituted pyrroles .

Biological Activity

5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, a pyrrole derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to diverse pharmacological effects.

The compound exhibits significant biochemical properties, particularly in enzyme modulation. It interacts with cytochrome P450 enzymes, which are pivotal in drug metabolism. Depending on the specific enzyme and context, this interaction can result in either inhibition or activation of enzymatic activity.

Key Biochemical Interactions:

  • Cytochrome P450 Enzymes : Modulates activity, influencing the metabolism of drugs and endogenous compounds.
  • Cell Signaling Pathways : Alters gene expression related to oxidative stress and apoptosis.
  • Metabolic Enzymes : Affects cellular metabolism by modifying key metabolic pathways.

The molecular mechanism of this compound involves binding interactions with specific biomolecules. This compound can bind to the active sites of various enzymes, leading to changes in their catalytic activities. Additionally, it influences gene expression through interactions with transcription factors, thereby modulating the transcriptional activity of target genes.

Biological Activity and Pharmacological Effects

Research indicates that this compound has a range of biological activities:

Antimicrobial Activity

Pyrrole derivatives have been reported to possess antibacterial properties. In particular, compounds similar to this compound have shown activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . This positions the compound as a candidate for further development as an antimicrobial agent.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds targeting microtubules have demonstrated antiproliferative effects across various cancer cell lines. The structure of this compound suggests that it could similarly affect cancer cell proliferation through microtubule destabilization mechanisms .

Case Study 1: Antiviral Screening

In a study evaluating the antiviral activity of pyrrole derivatives against enteroviruses, compounds were tested for their ability to inhibit cytopathic effects in infected cell lines. The results indicated that structural modifications significantly impacted antiviral potency, suggesting that this compound may also exhibit similar properties based on its structure .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed various pyrrole derivatives for their antibacterial activity against common pathogens. The findings revealed that certain analogs had potent activity against Staphylococcus aureus, supporting the hypothesis that derivatives like this compound could be effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A validated method includes:

Ester Hydrolysis : Reacting the corresponding pyrrole ester (e.g., ethyl 5-(4-ethylphenyl)-1-methyl-1H-pyrrole-2-carboxylate) with a hydro-alcoholic NaOH solution under reflux.

Acidification : Neutralizing the reaction mixture with HCl to precipitate the carboxylic acid.

Purification : Washing with water and drying to isolate the pure product.
This method yields high purity (83.5% in analogous syntheses) and is confirmed by NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : For structural elucidation (e.g., confirming methyl and ethyl substituents via 1^1H and 13^{13}C shifts).
  • Mass Spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection).
  • X-ray Crystallography : Resolving crystal structure and confirming substituent positions (applied to structurally similar pyrrole derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking studies are used to simulate interactions with target proteins (e.g., cannabinoid CB2 receptors). Steps include:

Protein Preparation : Optimizing the receptor structure (PDB ID) using software like AutoDock.

Ligand Docking : Assessing binding affinities and pose validation.

Free Energy Calculations : Predicting thermodynamic stability of ligand-receptor complexes.
For example, analogs of this compound showed nanomolar affinity for CB2 receptors in docking experiments .

Q. How do structural modifications at the phenyl ring affect enzyme inhibition efficacy?

Comparative studies on analogs reveal:

  • Electron-Withdrawing Groups (e.g., -CF3_3) : Enhance metabolic stability but may reduce solubility.
  • Electron-Donating Groups (e.g., -OCH3_3) : Improve binding to hydrophobic enzyme pockets but increase susceptibility to oxidation.
    For instance, replacing the ethyl group with trifluoromethyl in a related compound increased IC50_{50} values against COX-2 by 15-fold .

Q. What strategies resolve discrepancies in reported biological activities across studies?

Standardized Assays : Replicate experiments under identical conditions (e.g., cell lines, incubation times).

Control Compounds : Use reference inhibitors (e.g., indomethacin for COX studies) to validate assay sensitivity.

Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects on solubility) .

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